

A Comparative Structural Analysis of Halogenated Benzoic Acid Crystals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-3-methylbenzoic acid**

Cat. No.: **B1349807**

[Get Quote](#)

A detailed examination of the crystal structures of 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid, offering insights into the influence of substituent patterns on molecular conformation and intermolecular interactions.

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction analyses of two halogenated benzoic acid derivatives: 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid. While the crystal structure of **2-Fluoro-3-methylbenzoic acid** is not publicly available, this comparative study of its isomers and a related chloro-fluoro derivative offers valuable structural insights for researchers, scientists, and drug development professionals. The data presented herein, including crystallographic parameters and a breakdown of intermolecular interactions, serves as a crucial resource for understanding structure-property relationships in this class of compounds.

Crystallographic Data Summary

The crystallographic data for 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid are summarized in the table below, highlighting the key differences in their crystal packing and molecular geometry.

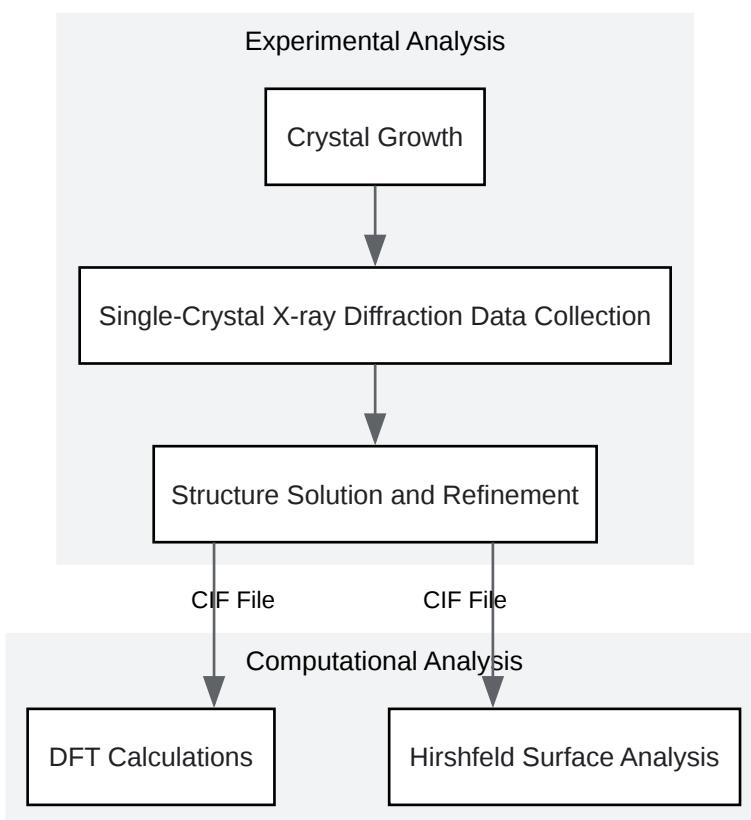
Parameter	3-Fluoro-4-methylbenzoic acid[1]	2-Chloro-6-fluorobenzoic acid[2]
Chemical Formula	C ₈ H ₇ FO ₂	C ₇ H ₄ ClFO ₂
Molecular Weight	154.14 g/mol	174.55 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	3.8132 (5)	3.7655 (2)
b (Å)	6.0226 (8)	13.9660 (7)
c (Å)	30.378 (4)	13.2300 (7)
α (°)	90	90
β (°)	92.50 (2)	98.034 (3)
γ (°)	90	90
Volume (Å ³)	696.98 (16)	688.92 (6)
Z	4	4
Temperature (K)	120	200
R-factor	0.054	0.032

Structural Analysis and Intermolecular Interactions

Both 3-Fluoro-4-methylbenzoic acid and 2-Chloro-6-fluorobenzoic acid exhibit the classic carboxylic acid dimer motif, forming centrosymmetric pairs through strong O—H···O hydrogen bonds in the crystal lattice.[1][2]

In the crystal structure of 3-Fluoro-4-methylbenzoic acid, the molecule is nearly planar, with a small dihedral angle of 6.2(1)° between the benzene ring and the carboxyl group.[1] The primary intermolecular interaction is the formation of dimers via O—H···O hydrogen bonding.[1]

Conversely, 2-Chloro-6-fluorobenzoic acid shows a more pronounced deviation from planarity. [2] The carboxylic acid group is twisted out of the plane of the phenyl ring, with a dihedral angle


of 47.83 (6) $^{\circ}$ between the least-squares planes of the carboxyl group and the carbocycle with its halogen substituents.^[2] This significant twist is likely due to steric hindrance from the two ortho-substituents. The crystal packing is characterized by the formation of carboxylic acid dimers through O—H \cdots O hydrogen bonds.^[2] These dimers are further connected by C—H \cdots F interactions, forming undulating sheets.^[2] The C—C—C bond angles within the aromatic ring of 2-Chloro-6-fluorobenzoic acid show a notable range from 116.11 (14) $^{\circ}$ to 123.96 (15) $^{\circ}$, with the largest and smallest angles being adjacent, indicative of ring strain imposed by the substituents.^[2]

The comparison of these two structures underscores the profound impact of the position and nature of halogen and methyl substituents on the molecular conformation and the resulting crystal packing.

Experimental and Computational Methodologies

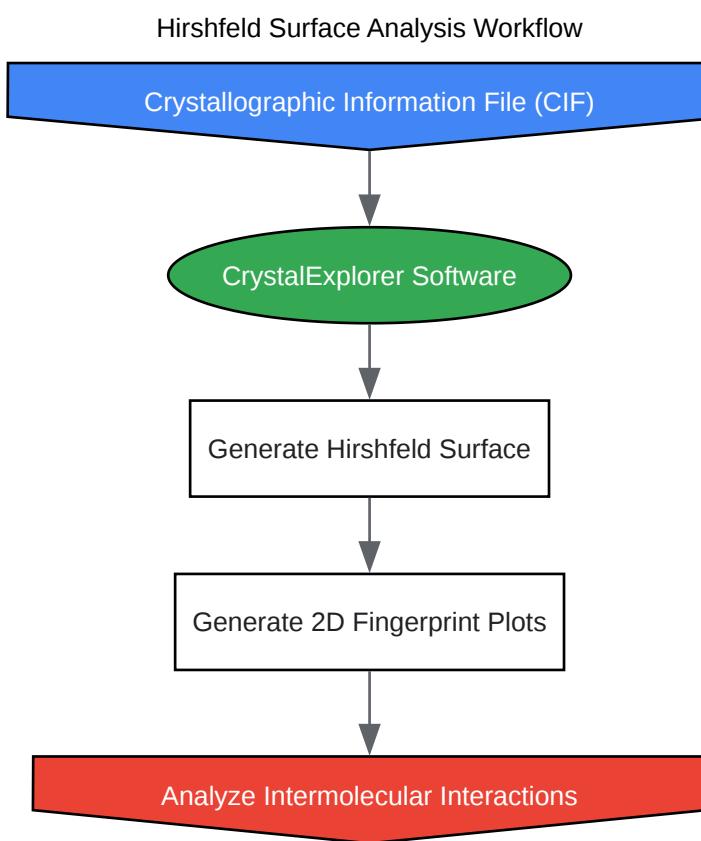
The structural data presented in this guide are typically obtained through a combination of experimental and computational techniques. A general workflow for such an analysis is outlined below.

General Workflow for Crystal Structure Analysis

[Click to download full resolution via product page](#)

General workflow for crystal structure analysis.

Single-Crystal X-ray Diffraction (SC-XRD)


Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3][4][5] The process involves the following key steps:

- **Crystal Growth:** High-quality single crystals of the compound are grown, typically with dimensions in the range of 0.1-0.3 mm.[6]
- **Data Collection:** The crystal is mounted on a goniometer in a diffractometer.[6] A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns from various orientations.[3]

- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group.[5][6] The atomic positions are then determined and refined to generate a final crystal structure model.[6]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[7][8][9] The Hirshfeld surface of a molecule is constructed by partitioning the space in the crystal into regions where the electron density of the promolecule dominates that of the procrystal.[8] Different properties can be mapped onto this surface to highlight various types of intermolecular contacts.

[Click to download full resolution via product page](#)

Workflow for Hirshfeld surface analysis.

Density Functional Theory (DFT) Calculations

Density functional theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10][11] In the context of molecular crystals, DFT calculations can be used to optimize crystal structures, calculate lattice energies, and analyze intermolecular interaction energies, providing a theoretical complement to experimental X-ray diffraction data.[10][11] These calculations are typically performed using specialized software packages.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-6-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 6. fiveable.me [fiveable.me]
- 7. mdpi.com [mdpi.com]
- 8. crystalexplorer.net [crystalexplorer.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [A Comparative Structural Analysis of Halogenated Benzoic Acid Crystals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349807#structural-analysis-of-2-fluoro-3-methylbenzoic-acid-crystals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com